molecular formula C21H15NO2 B1222121 N-(4-Methylphenyl)diphenimide CAS No. 66532-90-9

N-(4-Methylphenyl)diphenimide

Cat. No.: B1222121
CAS No.: 66532-90-9
M. Wt: 313.3 g/mol
InChI Key: GPVHMPAAIHEJBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Methylphenyl)diphenimide is a chemical compound of significant research interest due to its demonstrated effects on lipid metabolism. Early studies using Sprague Dawley rat models have shown that this agent acts as an effective hypolipidemic compound. At doses of 10 and 20 mg/kg/day, it was found to significantly reduce serum levels of both cholesterol and triglycerides . The hypolipidemic activity of this compound extends to modifying specific lipoprotein components; research indicates it can lower Very-Low-Density Lipoprotein (VLDL) and Low-Density Lipoprotein (LDL) cholesterol while concurrently elevating levels of High-Density Lipoprotein (HDL) cholesterol, even at the lower tested dosage . The mechanism of action for these effects appears to involve interference with the incorporation of lipid precursors, such as radiolabeled cholesterol and palmitic acid, into chylomicrons, VLDL, and LDL particles. This suggests the compound may disrupt the synthesis or assembly of certain lipoproteins, leading to a reduced uptake of lipid synthesis precursors in tissues . The molecular formula of this compound is C21H15NO2 . This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66532-90-9

Molecular Formula

C21H15NO2

Molecular Weight

313.3 g/mol

IUPAC Name

6-(4-methylphenyl)benzo[d][2]benzazepine-5,7-dione

InChI

InChI=1S/C21H15NO2/c1-14-10-12-15(13-11-14)22-20(23)18-8-4-2-6-16(18)17-7-3-5-9-19(17)21(22)24/h2-13H,1H3

InChI Key

GPVHMPAAIHEJBD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O

Synonyms

N-(4-methylphenyl)diphenimide
NMPDP

Origin of Product

United States

Methodologies for the Chemical Synthesis and Derivatization of N 4 Methylphenyl Diphenimide

Elucidation of Diverse Synthetic Pathways and Reaction Schemes

The construction of the N-(4-Methylphenyl)diphenimide molecule hinges on the effective formation of the central imide ring, which connects the diphenic acid backbone to the p-tolyl group.

The most established route to N-substituted diphenimides, including the N-(4-methylphenyl) derivative, is a two-step process starting from diphenic anhydride (B1165640). This method ensures high purity and allows for the isolation of a key intermediate.

Step 1: Synthesis of the N-(4-methylphenyl)diphenamic acid intermediate

The first step involves the nucleophilic acyl substitution reaction between diphenic anhydride and p-toluidine (B81030). The amine's nitrogen atom attacks one of the carbonyl carbons of the anhydride ring, leading to the opening of the ring and the formation of an intermediate N-(4-methylphenyl)diphenamic acid. This reaction is typically carried out in a dry, aprotic solvent, such as xylene or toluene (B28343), at moderate temperatures.

Step 2: Cyclization and Dehydration

The isolated diphenamic acid intermediate is then subjected to a cyclization-dehydration reaction to form the final imide. This is commonly achieved by heating the amic acid at high temperatures, often with a dehydrating agent. A standard laboratory procedure involves refluxing the amic acid in acetic anhydride, sometimes with the addition of a catalyst like fused sodium acetate (B1210297), to facilitate the intramolecular ring closure and elimination of a water molecule. nih.gov

Reactants: Diphenic anhydride and p-toluidine

Intermediate: N-(4-methylphenyl)diphenamic acid

Product: this compound

Byproduct: Water

To improve efficiency and reduce waste, one-pot synthetic protocols have been developed for the synthesis of N-aryl imides. derpharmachemica.comias.ac.in While a specific one-pot procedure for this compound is not extensively detailed in the literature, established methods for analogous compounds, such as N-aryl phthalimides, can be adapted. derpharmachemica.com

In such a protocol, diphenic anhydride and p-toluidine would be combined in a single reaction vessel with a catalyst and heated. The catalyst facilitates both the initial formation of the amic acid and its subsequent cyclization to the imide in the same pot, eliminating the need to isolate the intermediate. This approach saves time, reduces solvent usage, and can lead to high yields. Catalysts like sulphamic acid have proven effective for these types of one-pot imide syntheses. derpharmachemica.com The reaction proceeds directly from the anhydride and amine to the final imide, driven by the removal of water, often via azeotropic distillation.

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanism is crucial for optimizing synthetic conditions and improving yields. The formation of N-aryl imides from anhydrides and amines is a well-studied process in organic chemistry.

The formation of this compound follows a two-stage mechanism:

Nucleophilic Addition-Elimination at the Anhydride: The reaction initiates with the nucleophilic attack of the nitrogen atom of p-toluidine on one of the electrophilic carbonyl carbons of diphenic anhydride. This forms a transient tetrahedral intermediate. The intermediate then collapses, breaking the C-O bond within the anhydride ring to yield the stable N-(4-methylphenyl)diphenamic acid. This initial step is typically fast.

Intramolecular Cyclization and Dehydration: The second stage is the rate-determining step. The carboxylic acid group of the diphenamic acid protonates the amide carbonyl, making it more electrophilic. The amide nitrogen then acts as an intramolecular nucleophile, attacking the activated carboxylic carbon. This forms another tetrahedral intermediate, which subsequently eliminates a molecule of water to form the stable five-membered imide ring. This dehydration and ring-closing step is often the most energy-intensive part of the process and typically requires heat or catalysis. researchgate.net

While specific computational studies detailing the transition state analysis and energetic profiles for the synthesis of this compound are not prominently available in peer-reviewed literature, the general profile can be inferred from the mechanism.

The reaction energy profile would show two main transition states. The first, corresponding to the initial ring-opening, would be of relatively low energy. The second, and likely highest-energy, transition state would be associated with the intramolecular cyclization step. This transition state involves the formation of a strained, five-membered ring intermediate and the subsequent departure of a water molecule. Theoretical studies on analogous reactions, such as phthalimide (B116566) formation, would involve calculating the energy barriers for the formation of the tetrahedral intermediates and the energy required for the C-N bond formation versus the competing intermolecular side reactions. Such an analysis helps in understanding why high temperatures or catalysts are necessary to overcome the activation energy barrier for the final ring-closure and dehydration step.

Catalytic and Non-Catalytic Approaches in this compound Synthesis

The synthesis can be performed under both non-catalytic and catalytic conditions, with significant differences in reaction time, temperature, and efficiency.

Non-Catalytic Approach: The traditional, non-catalytic method relies on thermal energy to drive the reaction. This involves heating a mixture of diphenic anhydride (or diphenic acid) and p-toluidine, often in a high-boiling point solvent, for extended periods. chemrxiv.org While straightforward, this method requires harsh conditions (temperatures often exceeding 150-180 °C) and can lead to side products. derpharmachemica.com

Catalytic Approaches: A variety of catalysts can be employed to facilitate the synthesis under milder conditions and in shorter reaction times. These catalysts typically function by activating the carbonyl group of the anhydride or the intermediate amic acid, thereby lowering the activation energy of the cyclization step.

Catalyst TypeExample(s)Typical ConditionsAdvantages
Brønsted Acids p-Toluenesulfonic acid researchgate.net, Sulphamic acid derpharmachemica.comHeating in a solvent like toluene or DMFReadily available, effective, can be used in one-pot syntheses. derpharmachemica.comresearchgate.net
Solid Acids Dry acid resin (e.g., Amberlyst) researchgate.netRefluxing in an organic solvent with azeotropic water removalEasy separation from the reaction mixture, reusable, environmentally benign. researchgate.net
Dehydrating Agents Acetic Anhydride / Sodium Acetate nih.govRefluxingEfficiently removes water, driving the equilibrium towards the product. nih.gov
Organocatalysts N-Heterocyclic Carbenes (NHCs) chemrxiv.orgMild temperatures, often room temperatureEnables synthesis under very mild conditions, high functional group tolerance. chemrxiv.org

The use of catalysts represents a significant improvement over non-catalytic methods, aligning with the principles of green chemistry by reducing energy consumption and improving reaction efficiency. researchgate.net

Assessment of Catalyst Efficacy and Ligand Design

The synthesis of N-aryl imides can often be achieved without a catalyst, but for optimizing yield and reaction time, particularly with less reactive substrates, catalysis is crucial. While specific catalysts for this compound synthesis are not detailed in the literature, analogous reactions benefit from both acidic and basic catalysts.

Potential Catalysts and Ligand Considerations:

Acid Catalysts: Protic acids like p-toluenesulfonic acid (p-TSA) or Lewis acids such as zinc acetate can be employed to activate the anhydride carbonyl group, making it more susceptible to nucleophilic attack by the amine.

Coupling Reagents: Reagents used in amide bond formation, such as dicyclohexylcarbodiimide (B1669883) (DCC) or carbonyldiimidazole (CDI), could be adapted, starting from diphenic acid and p-toluidine.

Transition Metal Catalysis: While less common for simple imide formation, palladium or copper-based catalysts with specialized ligands could be hypothetically designed for cross-coupling reactions to form the C-N bond, particularly in complex syntheses. The design of ligands would focus on tuning the steric and electronic properties of the metal center to facilitate reductive elimination.

Research into related compounds, such as N-phenyl phthalimides, has demonstrated the utility of molecular docking studies to design and synthesize derivatives that act as potent enzyme inhibitors. mdpi.com A similar structure-based design approach could theoretically be applied to develop catalysts or ligands tailored for this compound synthesis.

Optimization of Reaction Parameters under Varied Conditions

Optimizing the synthesis of this compound would involve systematically varying several parameters to maximize yield and purity. rsc.org A factorial design of experiments could efficiently map the influence of each variable. rsc.org

Key Parameters for Optimization:

Solvent: The choice of solvent is critical. A high-boiling point, aprotic solvent like toluene, xylene, or dimethylformamide (DMF) is often used to facilitate the removal of the water byproduct via azeotropic distillation, driving the reaction to completion.

Temperature: The reaction temperature would need to be optimized to ensure a reasonable reaction rate without causing decomposition of reactants or products. Thermal conditions typically range from 80 °C to the reflux temperature of the solvent.

Stoichiometry: Varying the molar ratio of diphenic anhydride to p-toluidine would be explored. While a 1:1 ratio is theoretically required, a slight excess of one reactant might be beneficial.

Concentration: The concentration of reactants can influence reaction kinetics and would be another variable for optimization.

The following table outlines a hypothetical optimization study based on common practices in organic synthesis.

Parameter Condition A Condition B Condition C Potential Outcome
Solvent TolueneDMFXyleneToluene or xylene may allow for effective water removal.
Catalyst Nonep-TSA (0.1 eq)Acetic AcidAn acid catalyst is expected to increase the reaction rate.
Temperature 80 °C110 °C140 °CHigher temperatures should favor imide formation but risk side reactions.
Time 4 hours8 hours16 hoursReaction time will be optimized to achieve maximum conversion.

This is an interactive data table based on generalized principles of chemical reaction optimization.

Strategies for Derivatization and Functionalization of this compound

The structure of this compound offers several sites for derivatization, allowing for the synthesis of a library of analogues with potentially diverse properties. nih.gov

Regioselective Functionalization of the Imide Moiety

The imide functional group itself presents limited opportunities for direct functionalization without ring-opening. Reduction of one or both carbonyl groups could yield corresponding hemiaminals or diamines. However, the primary strategies would involve the aromatic rings.

Modification of the 4-Methylphenyl and Diphenyl Substructures

The aromatic rings are prime targets for electrophilic aromatic substitution reactions.

4-Methylphenyl Ring: The methyl group is an ortho-, para-directing activator. Electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation) would likely occur at the positions ortho to the methyl group.

Diphenyl Substructure: The biphenyl (B1667301) system can undergo electrophilic substitution. The positions ortho and para to the biphenyl linkage are typically the most reactive. The specific regioselectivity would be influenced by the steric hindrance imposed by the imide structure. Regioselective functionalization of complex imides has been achieved using methods like palladium(II)-catalyzed oxidation directed by embedded nitrogen atoms. researchgate.net

Synthesis of Structurally Modified this compound Analogues

A straightforward method for creating analogues is to use substituted starting materials.

Varying the Amine: A wide range of analogues can be synthesized by replacing p-toluidine with other substituted anilines (e.g., chloroanilines, anisidines, aminobenzoic acids). This approach was used to generate a library of N-substituted piperazine (B1678402) analogues in the development of opioid receptor antagonists. nih.gov

Varying the Anhydride: Using substituted diphenic anhydrides (e.g., with nitro, halogen, or methoxy (B1213986) groups on the biphenyl rings) would yield another class of analogues.

This systematic modification of the core structure is a common strategy in medicinal chemistry and materials science to fine-tune the biological or physical properties of a lead compound.

Advanced Spectroscopic and Crystallographic Elucidation of N 4 Methylphenyl Diphenimide Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy serves as a cornerstone in the structural determination of N-(4-Methylphenyl)diphenimide, offering detailed insights into the chemical environment of each proton and carbon atom.

Application of Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While specific multi-dimensional NMR data for this compound is not widely published, the application of these techniques can be inferred from the analysis of structurally similar compounds. For instance, in related N-aryl imides, Correlation Spectroscopy (COSY) is instrumental in establishing proton-proton coupling networks within the aromatic rings. Heteronuclear Single Quantum Coherence (HSQC) experiments would correlate the signals of protons directly attached to carbon atoms, allowing for the unambiguous assignment of the carbon skeleton. Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) spectra would reveal long-range correlations between protons and carbons, which is crucial for confirming the connectivity between the p-tolyl group and the imide nitrogen, as well as the structure of the diphenimide core.

Based on the analysis of related compounds, the expected NMR data for this compound in a solvent like CDCl₃ would likely present characteristic signals. The protons of the p-tolyl group would appear as distinct doublets in the aromatic region of the ¹H NMR spectrum, with the methyl protons resonating as a singlet in the upfield region. The complex multiplet patterns of the diphenic acid moiety would also be resolved and assigned using 2D NMR techniques. The ¹³C NMR spectrum would show corresponding signals for the aromatic carbons, the imide carbonyl carbons, and the methyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Methyl Protons (CH₃) ~2.3 ~21
Aromatic Protons (p-tolyl) 7.0 - 7.3 129 - 140
Aromatic Protons (diphenimide) 7.4 - 8.2 125 - 135

Solid-State NMR for Conformational and Packing Analysis

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of molecules in the solid state. For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) ssNMR would offer insights into the molecular conformation and packing in the crystalline lattice. The chemical shifts in the solid state can differ from those in solution due to intermolecular interactions and packing effects. These differences can help in understanding the supramolecular assembly of the molecules in the crystal. Furthermore, techniques like ¹H-¹³C heteronuclear correlation (HETCOR) ssNMR could be employed to study the spatial proximities between different parts of the molecule, further refining the understanding of its solid-state conformation.

Vibrational Spectroscopy for Detailed Bond and Functional Group Characterization

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, is pivotal for identifying the functional groups and characterizing the vibrational modes of this compound.

In-depth Analysis using Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to exhibit several characteristic absorption bands. The most prominent of these would be the symmetric and asymmetric stretching vibrations of the imide carbonyl groups, typically appearing in the region of 1700-1780 cm⁻¹. The C-N stretching vibrations of the imide ring would also be observable. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the aromatic C=C stretching bands would be present in the 1450-1600 cm⁻¹ region. The presence of the methyl group would be confirmed by C-H stretching and bending vibrations.

Table 2: Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Assignment
> 3000 Aromatic C-H Stretch
~2920 Methyl C-H Stretch
~1780, ~1720 Asymmetric and Symmetric C=O Stretch (Imide)
1500 - 1600 Aromatic C=C Stretch
~1380 C-N Stretch

Raman Spectroscopic Studies for Molecular Vibrations

Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of this compound would be particularly useful for observing the vibrations of the non-polar bonds. The symmetric vibrations of the aromatic rings are typically strong in the Raman spectrum. The C=C stretching vibrations of the phenyl rings and the breathing modes of the aromatic systems would give rise to characteristic and intense Raman signals. The methyl C-H stretching and bending modes would also be active in the Raman spectrum.

Single-Crystal and Powder X-ray Diffraction for Definitive Structural Determination

In the absence of suitable single crystals, Powder X-ray Diffraction (PXRD) could be employed. The resulting diffraction pattern serves as a fingerprint for the crystalline solid and can be used to identify the compound, assess its purity, and potentially solve the crystal structure if combined with computational modeling techniques. For instance, the PXRD pattern of a related compound, N-(p-tolyl)-dodecylsulfonamide, was used to determine its three-dimensional structure and packing.

Analysis of the crystal structure would also reveal details about intermolecular interactions, such as π-π stacking between the aromatic rings and any potential C-H···O hydrogen bonds, which govern the crystal packing.

Elucidation of Three-Dimensional Molecular Architecture and Stereochemistry

Information regarding the precise three-dimensional arrangement, bond lengths, bond angles, and stereochemical properties of this compound, which would be derived from single-crystal X-ray crystallography, is not available in published literature.

Investigation of Crystal Packing and Intermolecular Interactions

Without crystallographic data, a detailed analysis of the crystal lattice, including the identification and geometric characterization of intermolecular forces such as π-π stacking, van der Waals forces, or other non-covalent interactions for this compound, cannot be performed.

Advanced Mass Spectrometry for Fragmentation Pathway Analysis and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While the theoretical exact mass of this compound can be calculated, experimentally determined high-resolution mass spectrometry data to confirm its elemental composition and purity have not been reported.

Theoretical Exact Mass Calculation

Molecular Formula Calculated Exact Mass (Da)

Tandem Mass Spectrometry (MS/MS) for Fragment Identification

Published tandem mass spectrometry (MS/MS) or electron ionization (EI) mass spectrometry studies detailing the specific fragmentation pathways of this compound are not available. Consequently, a data-supported discussion of its characteristic fragment ions and neutral losses cannot be provided.

Theoretical and Computational Investigations of N 4 Methylphenyl Diphenimide

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the electronic makeup of N-(4-Methylphenyl)diphenimide, which in turn governs its reactivity and physical properties. These methods solve the Schrödinger equation, or approximations of it, for the molecule to yield information about its orbitals and energy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. For this compound, DFT calculations can be employed to determine its optimized ground state geometry, providing precise bond lengths and angles.

A key aspect of DFT analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

The distribution of these orbitals across the molecular structure reveals likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic rings, particularly the 4-methylphenyl group, while the LUMO may be distributed across the electron-withdrawing diphenimide moiety.

Table 1: Representative DFT-Calculated Electronic Properties
ParameterDescriptionTypical Calculated Value (Arbitrary Units)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.2 eV
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO5.3 eV
Dipole MomentMeasure of the polarity of the molecule2.1 D

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate descriptions of the electronic structure of this compound. While computationally more demanding than DFT, ab initio methods are often used as a benchmark for less computationally expensive methods and for systems where electron correlation effects are particularly important. These high-level calculations can provide very precise energies, geometries, and other molecular properties, offering a deeper understanding of the molecule's electronic character.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

While quantum chemical calculations provide insights into the static electronic properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the movement of atoms and molecules based on classical mechanics, providing a "movie" of molecular motion.

The structure of this compound is not rigid; the aromatic rings can rotate relative to the imide group. Conformational analysis aims to identify the most stable arrangements of the atoms in space, known as conformers or energy minima. MD simulations can explore the potential energy surface of the molecule, identifying the different stable conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its interactions with other molecules. For this compound, key conformational parameters would include the dihedral angles between the phenyl rings and the imide plane.

MD simulations are also invaluable for studying how molecules of this compound interact with each other and with solvent molecules. By simulating a system containing many molecules, it is possible to observe and quantify intermolecular forces such as van der Waals interactions and potential hydrogen bonding. These simulations can reveal tendencies for self-assembly, where molecules spontaneously organize into larger, ordered structures. The insights gained from these simulations are important for understanding the solid-state packing of the compound and its behavior in solution.

Computational Prediction and Validation of Spectroscopic Data

Computational methods can predict various types of spectra for this compound, which can then be compared with experimental data for validation of the computational model and interpretation of the experimental results.

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting UV-Visible absorption spectra, providing information about the electronic transitions within the molecule. The calculated excitation energies and oscillator strengths can be correlated with the absorption maxima observed experimentally.

Furthermore, computational methods can predict nuclear magnetic resonance (NMR) chemical shifts. By calculating the magnetic shielding of each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. Comparing the predicted and experimental ¹H and ¹³C NMR spectra is a powerful way to confirm the structure of the synthesized compound and to validate the accuracy of the computational geometry.

Table 2: Comparison of Experimental and Computationally Predicted ¹³C NMR Chemical Shifts (Illustrative)
Carbon AtomExperimental δ (ppm)Predicted δ (ppm)Difference (ppm)
C=O (imide)168.2167.50.7
C (methylphenyl, ipso)135.8136.1-0.3
C-H (methylphenyl)129.5129.9-0.4
CH₃21.120.80.3

By integrating these theoretical and computational approaches, a comprehensive understanding of the structure, reactivity, and dynamic behavior of this compound can be achieved, providing a solid foundation for further research and application.

Theoretical Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Theoretical calculations, particularly using Density Functional Theory (DFT) and methods like Gauge-Including Atomic Orbitals (GIAO), can predict ¹H and ¹³C NMR chemical shifts and coupling constants with a useful degree of accuracy.

For a molecule like this compound, computational models would predict distinct chemical shifts for the protons and carbons of the p-tolyl group and the two phenyl rings of the diphenimide moiety. The protons on the tolyl methyl group would be expected at a characteristic upfield shift, while the aromatic protons would exhibit more complex patterns influenced by the electron-withdrawing imide group and the electronic nature of the substituents. Similarly, the carbonyl carbons of the imide would be predicted to have the most downfield chemical shifts in the ¹³C NMR spectrum.

While specific calculated values for this compound are not available, a hypothetical set of predicted chemical shifts based on known trends and data for similar structures is presented in the table below.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Methyl (CH₃)2.3 - 2.520 - 22
Aromatic CH7.2 - 8.0120 - 140
Carbonyl (C=O)-165 - 175

Coupling constants between adjacent protons could also be calculated, providing further insight into the connectivity and conformation of the molecule.

Simulation of Vibrational (IR, Raman) and Electronic (UV-Vis) Spectra

Computational methods can simulate vibrational and electronic spectra, aiding in the interpretation of experimental data.

Vibrational Spectra (IR and Raman): Theoretical frequency calculations using DFT can predict the positions and intensities of bands in the Infrared (IR) and Raman spectra. For this compound, characteristic vibrational modes would include:

C=O stretching: Strong absorptions in the IR spectrum, typically predicted in the 1700-1780 cm⁻¹ region.

C-N stretching: Vibrations associated with the imide ring.

Aromatic C-H and C=C stretching: A series of bands in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

CH₃ stretching and bending: Modes corresponding to the methyl group on the tolyl substituent.

Electronic Spectra (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic absorption spectra. The UV-Vis spectrum of this compound is expected to be characterized by π→π* transitions within the aromatic rings. The conjugation between the phenyl rings and the imide system would influence the position of the absorption maxima (λ_max). Computational studies on similar aromatic imides suggest that the primary absorption bands would likely fall in the UV region. For instance, DFT calculations on N-phenylphthalimide predict a HOMO-LUMO gap that is consistent with its UV-Vis absorption.

Spectral TypePredicted Region/FeatureAssociated Functional Group/Transition
IR1700-1780 cm⁻¹ (strong)Imide C=O stretching
IR3000-3100 cm⁻¹, 1400-1600 cm⁻¹Aromatic C-H and C=C stretching
UV-Vis200-400 nmπ→π* transitions

Computational Modeling of Reaction Mechanisms and Kinetic/Thermodynamic Profiles

Computational modeling is invaluable for elucidating the mechanisms of chemical reactions, including the synthesis of this compound. Such studies can identify transition states, calculate activation barriers, and assess the thermodynamic stability of reactants, intermediates, and products.

Identification of Transition States and Activation Barriers in Synthetic Reactions

The synthesis of N-arylimides, such as the reaction of an anhydride (B1165640) with an aniline, can be modeled computationally to understand the reaction pathway in detail. For example, the formation of N-phenylphthalimide from phthalanilic acid has been studied computationally. mdpi.comnih.govresearchgate.net These studies show a two-step mechanism involving the cyclization to a tetrahedral intermediate, followed by dehydration. mdpi.comnih.govresearchgate.net

Computational chemists can locate the transition state for each step and calculate the activation energy (the energy barrier that must be overcome for the reaction to proceed). This information is crucial for understanding the reaction kinetics and optimizing reaction conditions. For the synthesis of this compound from diphenic anhydride and p-toluidine (B81030), a similar multi-step mechanism would be expected, and the calculated activation barriers would provide insight into the rate-determining step of the synthesis.

Reaction StepHypothetical Activation Energy (kcal/mol)Description
Nucleophilic attack and cyclization15 - 25Formation of the tetrahedral intermediate.
Dehydration20 - 30Elimination of a water molecule to form the imide.

Thermodynamic Stability Assessments of Intermediates and Products

For the synthesis of this compound, computational studies would likely show that the final imide product is significantly more stable than the reactants (diphenic anhydride and p-toluidine), indicating a thermodynamically favorable process. The stability of any intermediates, such as the tetrahedral intermediate, can also be assessed. Aromatic systems like this compound are generally characterized by high thermodynamic stability due to electron delocalization. msu.edu Theoretical studies on related imide derivatives have used DFT to demonstrate and quantify their stability.

Compound/IntermediateRelative Gibbs Free Energy (kcal/mol)Stability Assessment
Reactants (Diphenic Anhydride + p-Toluidine)0 (Reference)Starting materials.
Tetrahedral Intermediate5 - 15Less stable than reactants and products.
Product (this compound)-20 to -40Thermodynamically stable final product.

Reactivity Studies and Chemical Transformations Involving N 4 Methylphenyl Diphenimide

Nucleophilic and Electrophilic Reactivity at the Imide Functionality

The imide group is characterized by two carbonyl carbons that are susceptible to nucleophilic attack and a nitrogen atom whose lone pair is delocalized across both carbonyls, rendering it largely non-nucleophilic. This electronic arrangement is central to the reactivity of the imide core.

The diphenimide ring system can undergo nucleophilic attack leading to ring-opening. This reaction is analogous to the hydrolysis of other cyclic imides, such as N-acyl glutarimides, which can be selectively cleaved under basic conditions. nih.gov For N-(4-Methylphenyl)diphenimide, treatment with a strong nucleophile like hydroxide (B78521) would involve an initial attack at one of the carbonyl carbons.

Table 1: Postulated Ring-Opening Reaction of this compound

Reactant Reagent Postulated Product Description

Conversely, ring-closing reactions to form the diphenimide structure are fundamental to its synthesis, typically involving the condensation of diphenic acid or its anhydride (B1165640) with 4-methylaniline. Ring-closing metathesis (RCM) is a powerful technique for forming cyclic structures, though it is more commonly applied to the synthesis of unsaturated rings and may not be directly applicable for the formation of the saturated diphenimide ring itself from acyclic precursors unless specific olefinic handles are present. nih.govmdpi.comrsc.org

The nitrogen atom in an imide is generally unreactive towards electrophiles like alkyl halides due to the resonance delocalization of its lone pair of electrons with the adjacent carbonyl groups. This significantly reduces its nucleophilicity compared to amines or even amides. Consequently, direct N-alkylation or N-acylation of this compound is challenging under standard conditions. While methods exist for the alkylation of less sterically hindered and more reactive imides, these often require strong bases to generate the corresponding anion, which then acts as the nucleophile. Similar principles apply to N-acylation.

Transformations of the Aromatic and Methyl Substituents

The molecule possesses three aromatic rings: the two phenyl rings of the diphenimide core and the N-aryl tolyl group. Each is subject to transformations typical of aromatic compounds, although their reactivity is modulated by the attached functional groups.

Electrophilic aromatic substitution (EAS) is a hallmark reaction of aromatic compounds. nih.gov The reactivity of the aromatic rings in this compound towards electrophiles is dictated by the directing effects of their substituents.

Diphenimide Phenyl Rings: The imide structure is strongly electron-withdrawing and deactivating due to the carbonyl groups. Therefore, the two phenyl rings of the diphenimide core are significantly deactivated towards EAS. Substitution, if forced, would be directed to the meta positions relative to the point of attachment to the imide ring.

N-Tolyl Ring: The N-tolyl ring is influenced by two opposing factors. The nitrogen atom, despite its lone pair delocalization into the imide carbonyls, can still donate some electron density to the ring, acting as an ortho, para-director. The methyl group is also an activating, ortho, para-directing substituent. The combined effect is activation of the tolyl ring (relative to the diphenimide phenyls) and substitution at the positions ortho to the methyl group (and meta to the imide nitrogen).

Table 2: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

Reaction Electrophile Substrate Ring Predicted Major Product(s)
Nitration NO₂+ N-Tolyl Ring N-(2-Nitro-4-methylphenyl)diphenimide
Bromination Br₂ / FeBr₃ N-Tolyl Ring N-(2-Bromo-4-methylphenyl)diphenimide

The methyl group on the tolyl ring is a site for benzylic functionalization. These reactions typically proceed via free radical mechanisms or oxidation.

Free-Radical Halogenation: In the presence of N-bromosuccinimide (NBS) and a radical initiator like AIBN or light, the methyl group can be selectively halogenated to yield a benzylic bromide. This product is a versatile intermediate for further nucleophilic substitutions.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the benzylic methyl group to a carboxylic acid. This transformation would yield N-(4-carboxyphenyl)diphenimide.

Table 3: Potential Functionalization Reactions of the Tolyl Methyl Group

Reaction Type Reagents Potential Product
Radical Bromination N-Bromosuccinimide (NBS), Light/AIBN N-(4-(Bromomethyl)phenyl)diphenimide

Photochemical and Electrochemical Properties and Reactivity

While specific studies on this compound are not widely reported, the photochemical and electrochemical behavior of related imide-containing compounds provides insight into its potential reactivity. Imide derivatives, such as those based on perylene (B46583) bisimide, are known to have interesting photophysical and electrochemical properties, often exhibiting reversible reduction and oxidation processes. mdpi.com

The imide functionality can be electrochemically reduced. Cyclic voltammetry studies on related N-substituted imides often show one or more reversible one-electron reduction waves, corresponding to the formation of a radical anion where the extra electron is delocalized over the π-system of the imide group. osti.gov The presence of extensive aromatic systems in this compound would likely stabilize such a radical anion. The oxidation potential would be associated with the removal of an electron from the π-system, likely from the more electron-rich tolyl moiety. Detailed experimental studies would be required to determine the precise redox potentials and explore any subsequent photochemical reactivity of excited states or electrochemically generated radical ions.

Photoreactivity and Photodegradation Mechanisms

The phthalimide (B116566) chromophore is known to exhibit a diverse range of photochemical transformations. irb.hrresearchgate.net Upon absorption of ultraviolet (UV) light, typically in the 290–300 nm region corresponding to a π,π* transition, N-(p-tolyl)phthalimide is promoted to an electronically excited state. irb.hr From this excited state, several reaction pathways can be initiated, including hydrogen abstraction, single electron transfer (SET), and cycloadditions. irb.hrresearchgate.net

Hydrogen Abstraction: The excited carbonyl groups of the phthalimide moiety can abstract a hydrogen atom from a suitable donor. In the case of N-(p-tolyl)phthalimide, this can occur as an intermolecular reaction if a hydrogen-donating solvent or substrate is present. Intramolecular hydrogen abstraction is less likely due to the lack of easily abstractable hydrogens on the p-tolyl group in a sterically favorable position.

Single Electron Transfer (SET): Aromatic imides are effective electron acceptors in their excited state. researchgate.net The presence of the electron-donating p-tolyl group can facilitate a photoinduced electron transfer (PET) process, particularly in the presence of electron donors or acceptors. rsc.org The excited phthalimide can accept an electron to form a radical anion.

Photodegradation: Prolonged exposure to UV radiation, especially in the presence of oxygen, can lead to the photodegradation of N-(p-tolyl)phthalimide. Studies on the model compound N-phenylphthalimide show that the primary photoproducts include phthalic anhydride and phthalimide, alongside minor products like benzoic acid. dtic.mil The degradation process is believed to be initiated by the cleavage of the N-C (imide) bond. The quantum yield for these initial degradation steps is generally low, indicating a relatively inefficient process. dtic.mil However, the primary photoproducts can themselves be photolabile, leading to further decomposition. dtic.mil

The general mechanism for photodegradation in an aerobic environment likely involves the formation of reactive oxygen species which attack the aromatic rings and the imide structure, leading to ring-opening and fragmentation.

Electrochemical Oxidation and Reduction Pathways

The electrochemical behavior of N-(p-tolyl)phthalimide is characterized by both oxidation and reduction processes centered on the p-tolyl group and the phthalimide ring, respectively.

Oxidation Pathways: The p-tolyl group, being an electron-rich aromatic system, is the likely site of initial oxidation. Electrochemical oxidation would proceed via the removal of an electron from the π-system of the tolyl ring to form a radical cation. This intermediate can then undergo further reactions, such as nucleophilic attack by solvent or other species present in the electrolyte solution. The methyl group is also a potential site for oxidation under certain conditions, potentially leading to benzylic functionalization.

Reduction Pathways: The phthalimide moiety contains two electrophilic carbonyl groups, making it susceptible to electrochemical reduction. Cyclic voltammetry studies on related phthalimide systems reveal that reduction typically occurs in a stepwise manner. researchgate.netresearchgate.net

First Reduction Step: The first step is a one-electron transfer to the phthalimide system to form a radical anion. researchgate.netresearchgate.net This process is often reversible.

Second Reduction Step: A second electron can be added at a more negative potential to form a dianion. researchgate.net

The stability of these reduced species and their subsequent chemical reactions are highly dependent on the solvent and the presence of proton donors. researchgate.net In the presence of a proton source, the radical anion can be protonated, leading to further reduction and eventual ring-opening or formation of hydroxylated products. researchgate.netresearchgate.net In aprotic media, the radical anion might be stable or could undergo cleavage of the N-C bond, particularly if the substituent on the nitrogen can stabilize a negative charge or act as a leaving group. researchgate.net

Process Proposed Reaction Potential Products
Oxidation Removal of an electron from the p-tolyl ring Radical cation, products of nucleophilic attack
Reduction (Step 1) Addition of one electron to the phthalimide moiety Radical anion
Reduction (Step 2) Addition of a second electron Dianion
Reduction (Protic) Electron transfer followed by protonation Hydroxyisoindolinones, phthalamic acid derivatives

Utility as a Versatile Building Block in Complex Organic Synthesis

N-substituted phthalimides are recognized as highly versatile building blocks in organic synthesis, serving as valuable intermediates for creating more complex molecular architectures for use in pharmaceuticals, agrochemicals, and functional materials. acs.orgnih.gov

The utility of N-(p-tolyl)phthalimide as a precursor stems from the robust nature of the phthalimide group, which can be used as a protecting group for primary amines, and its ability to be transformed into other functionalities.

Synthesis of Primary Amines: The most classic application of N-substituted phthalimides is in the Gabriel synthesis of primary amines. While N-(p-tolyl)phthalimide itself would be synthesized from p-toluidine (B81030), the phthalimide group serves as a masked primary amine. Cleavage of the phthalimide ring, typically through hydrazinolysis (using hydrazine) or hydrolysis (acidic or basic), releases the primary amine (p-toluidine) and a phthalic acid derivative. This strategy is fundamental in multi-step syntheses where a primary amine needs to be protected. youtube.com

N-Alkylation and Functionalization: The nitrogen atom of the phthalimide is acidic and can be deprotonated to form a nucleophile, which can then be alkylated. organic-chemistry.org This allows for the introduction of various alkyl groups onto the nitrogen atom, although this is more relevant to the synthesis of N-alkylphthalimides rather than transformations of a pre-formed N-arylphthalimide.

Source of N-Aryl Groups: The entire N-(p-tolyl)phthalimide unit can act as a synthon in more advanced reactions. For instance, transition-metal-catalyzed reactions can activate bonds within the molecule for cross-coupling reactions.

The reactivity of the imide group makes N-(p-tolyl)phthalimide and related structures suitable participants in cascade and multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single step.

Palladium-Catalyzed Reactions: N-substituted phthalimides can be synthesized via palladium-catalyzed multicomponent reactions, for example, by treating bromobenzonitrile, an isonitrile, and an aromatic amine like p-toluidine in the presence of a palladium catalyst. nih.gov While this describes the synthesis of the title compound, the underlying reactivity principles show the compatibility of the phthalimide moiety with complex catalytic cycles.

Organocatalytic Transformations: Recent advances have shown that N-aryl phthalimides can be synthesized atroposelectively using N-heterocyclic carbene (NHC) organocatalysis. chemrxiv.org This involves the activation of a phthalamic acid precursor, demonstrating how the fundamental components of the N-(p-tolyl)phthalimide structure can be assembled in complex, stereocontrolled cascade processes.

The inherent stability and defined reactivity of the phthalimide core make N-(p-tolyl)phthalimide a reliable component for designing intricate synthetic sequences, enabling the efficient construction of diverse molecular frameworks.

Advanced Materials Science Applications and Functional Integration of N 4 Methylphenyl Diphenimide

Incorporation into Polymeric Systems and Macromolecular Architectures

The integration of N-(4-Methylphenyl)diphenimide into polymer structures is a key area of research, aiming to enhance the performance and functionality of existing and novel materials.

This compound can serve as a precursor or a comonomer in the synthesis of high-performance polymers, particularly polyimides. Polyimides are a class of polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for applications in aerospace and electronics. titech.ac.jpvt.edu The synthesis of polyimides typically involves the reaction of a dianhydride with a diamine. vt.edu While direct polymerization of this compound itself is not the standard route, its derivatives, created by introducing reactive functional groups onto the phenyl rings or the tolyl group, can be designed to act as specialized monomers.

The inclusion of the bulky and rigid diphenimide structure into a polymer backbone can lead to materials with high glass transition temperatures (Tg) and improved dimensional stability. For instance, new soluble polyimides have been synthesized from various aromatic dianhydrides and diamines, resulting in films with good mechanical properties and thermal resistance. titech.ac.jp The general approach involves a one-step polymerization in a high-boiling solvent like N-methylpyrrolidone (NMP). titech.ac.jp

Table 1: Properties of Polyimides Synthesized from Novel Monomers

Dianhydride/Diamine Combination Glass Transition Temp. (Tg) Decomposition Temp. Solubility in Organic Solvents
DPPD/MBDAM > 336 °C > 493 °C Soluble
DPPD/HFI > 336 °C > 493 °C Soluble
DPPD/BAPHF > 336 °C > 493 °C Soluble

Data derived from studies on new polyimides synthesized from 3,8-diphenylpyrene-1,2,6,7-tetracarboxylic dianhydride (DPPD) with various diamines, illustrating the high thermal stability achievable with rigid monomer structures. researchgate.netrsc.org

This compound and its derivatives can also be employed as cross-linking agents or functional additives to modify the properties of existing polymer matrices. Cross-linking agents are crucial molecules that form chemical bonds between polymer chains, creating a three-dimensional network structure. This network enhances properties such as stiffness, strength, and thermal stability.

When used as an additive, the rigid structure of this compound can increase the rigidity of the host polymer, thereby raising its glass transition temperature. If modified to contain reactive groups, it can participate in the curing process of thermosetting resins, acting as a cross-linker. The degree of cross-linking significantly influences the final properties of the polymer, with a higher degree generally leading to a more rigid structure. mdpi.com The effectiveness of a cross-linking agent is dependent on its chemical structure and reactivity with the polymer matrix. researchgate.net For instance, in peroxide cross-linking, agents can be used to improve the thermal and weather resistance of rubbers.

Development of Optoelectronic and Electronic Materials

The conjugated π-system within the diphenimide structure suggests potential for this compound in the development of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).

The luminescent properties of organic molecules are closely tied to their electronic structure. nih.gov Molecules with extended π-conjugation, like this compound, often exhibit fluorescence or phosphorescence. The introduction of different substituent groups can tune these properties. For example, introducing electron-donating groups can modulate the luminescent efficiency of organic radicals. nih.gov

Charge transport is another critical property for electronic applications. Materials used in OLEDs and OSCs must efficiently transport holes or electrons. nih.gov Compounds like N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine (TPD) are widely used as hole transport materials due to their suitable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. ossila.com Theoretical studies, such as those using Density Functional Theory (DFT), can predict the charge transport capabilities of new molecules. Research has shown that complexation with metal ions can significantly improve the hole and electron transfer rates in organic molecules. semanticscholar.orgrsc.org While specific data for this compound is not widely available, its structural similarity to other organic semiconductor materials makes it a candidate for such investigations.

Table 2: Charge Transport Properties of a Model Organic Compound Before and After Complexation

Compound Hole Transport Rate (kct(h)) (s⁻¹) Electron Transport Rate (kct(e)) (s⁻¹)
EMAB (ligand) 1.42 × 10¹³ 1.1 × 10¹³
Pt[EMAB]₂ (complex) 6.15 × 10¹⁴ 4.6 × 10¹³

This table illustrates how complexation can enhance the charge transport properties of an organic molecule, ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB), a principle that could be applied to derivatives of this compound. rsc.org

The fabrication of thin films is a fundamental step in creating organic electronic devices. Solution-based methods, such as spin coating or casting, are commonly used to deposit organic materials onto a substrate. researchgate.net The solubility of the material is a key factor for these processing techniques. The design of soluble polyimides, for example, allows for the formation of films by casting their solutions. titech.ac.jp

Once integrated into a device, the material's performance depends on its electronic properties and its interaction with other layers in the device stack. For instance, in an OLED, the alignment of the HOMO and LUMO levels of the hole transport, emissive, and electron transport layers is critical for efficient operation. While specific device integration of this compound has not been extensively reported, its potential as a component in a hole transport layer or as a host material for emissive dopants could be explored.

Supramolecular Chemistry and Self-Assembly Properties

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. northwestern.edu Self-assembly is the spontaneous organization of molecules into ordered structures driven by these interactions. nih.gov

The planar, aromatic nature of the diphenimide core in this compound makes it a candidate for forming ordered assemblies through π-π stacking. The ability to control the self-assembly of functional molecules is crucial for creating materials with optimized properties for specific applications. bris.ac.uk For example, the controlled self-assembly of perylene (B46583) diimide (PDI) derivatives, which are also planar aromatic molecules, can lead to the formation of supramolecular polymers with defined nanostructures. bris.ac.uk In some cases, controlled self-assembly can prevent the fluorescence quenching that often occurs when chromophores aggregate in an uncontrolled manner. nih.govarxiv.org The self-assembly behavior of this compound could potentially be harnessed to create well-ordered thin films for electronic applications or to develop novel functional materials with hierarchical structures.

Studies on Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)

While direct crystallographic studies on this compound are not extensively available in the reviewed literature, the nature and prevalence of non-covalent interactions can be inferred from studies of analogous N-aryl imides and related amide structures. These interactions are crucial in dictating the solid-state packing, and consequently, the material's bulk properties.

Hydrogen Bonding: The imide group in this compound contains a hydrogen bond donor (N-H group) and two hydrogen bond acceptors (C=O groups). This arrangement facilitates the formation of intermolecular hydrogen bonds. For instance, in the structurally related compound N-(4-Methylphenyl)benzamide, molecules are linked into chains through N—H⋯O hydrogen bonds nih.govresearchgate.net. It is therefore highly probable that this compound also forms robust hydrogen-bonded networks in the solid state. These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional architectures.

π-π Stacking: The molecule possesses multiple aromatic rings—the two phenyl rings of the diphenimide core and the 4-methylphenyl (tolyl) group. These aromatic systems can engage in π-π stacking interactions, which are a significant driving force for the self-assembly of planar aromatic molecules. The extent and geometry of π-π stacking (e.g., face-to-face, offset face-to-face, or edge-to-face) would depend on the steric hindrance and electronic effects of the substituents. The presence of the tolyl group can influence the stacking arrangement, potentially leading to more complex and less symmetrical packing motifs compared to unsubstituted N-phenyldiphenimide.

Other Non-Covalent Interactions: In addition to hydrogen bonding and π-π stacking, other weaker non-covalent forces such as C—H⋯O and C—H⋯π interactions are also expected to play a role in the crystal packing of this compound. The methyl group of the tolyl substituent and the aromatic C-H bonds can act as weak hydrogen bond donors, interacting with the carbonyl oxygen atoms or the π-systems of adjacent molecules.

A summary of potential non-covalent interactions in this compound is presented in the table below.

Interaction TypeDonorAcceptorPotential Role in Supramolecular Assembly
Hydrogen BondingN-H (imide)C=O (imide)Formation of chains, sheets, and 3D networks.
π-π StackingPhenyl rings, Tolyl ringPhenyl rings, Tolyl ringStabilization of crystal packing, formation of columnar or layered structures.
C-H⋯O InteractionsC-H (aromatic, methyl)C=O (imide)Fine-tuning of the supramolecular architecture.
C-H⋯π InteractionsC-H (aromatic, methyl)Phenyl rings, Tolyl ringContribution to the overall stability of the crystal lattice.

Design of Supramolecular Architectures and Host-Guest Systems

The predictable nature of the non-covalent interactions involving the diphenimide scaffold makes this compound a promising building block for the rational design of supramolecular architectures. By modifying the substituents on the N-phenyl ring, it is possible to tune the intermolecular interactions and thus control the resulting solid-state structure and properties.

Supramolecular Architectures: The combination of directional hydrogen bonds and less directional π-π stacking interactions can be exploited to construct a variety of supramolecular motifs. For example, the formation of hydrogen-bonded tapes or sheets can be templated by the linear arrangement of the imide groups, while π-π stacking between the aromatic rings can dictate the packing of these tapes or sheets. The introduction of the 4-methyl group provides a steric and electronic perturbation that can be used to engineer specific packing arrangements, potentially leading to porous materials or materials with interesting optical or electronic properties.

Host-Guest Systems: While there is no specific literature detailing this compound in host-guest systems, the general principles of supramolecular chemistry suggest its potential in this area. The aromatic surfaces and the clefts formed by the self-assembly of these molecules could create cavities capable of encapsulating small guest molecules. The recognition of guests would be driven by a combination of size/shape complementarity and specific non-covalent interactions between the host framework and the guest molecule. The design of such systems would likely involve computational modeling to predict the assembly of the host and its affinity for various guests.

Application in Catalysis and Coordination Chemistry

The presence of potential coordinating sites within the this compound structure suggests its utility in the fields of catalysis and coordination chemistry. The imide nitrogen and the carbonyl oxygen atoms can act as Lewis basic sites, enabling coordination to metal centers.

Development as a Ligand for Transition Metal Complexes

The diphenimide moiety can act as a versatile ligand for a range of transition metals. The coordination can occur through one or both of the carbonyl oxygen atoms, or potentially through the deprotonated imide nitrogen, leading to various coordination modes.

Coordination Modes:

Monodentate Coordination: Coordination through one of the carbonyl oxygen atoms is a common mode for imide-containing ligands.

Bidentate Chelation: The two carbonyl oxygen atoms can chelate to a metal center, forming a stable six-membered ring.

Bridging Coordination: The imide ligand can bridge two metal centers, with each carbonyl oxygen coordinating to a different metal ion.

N-Coordination: Upon deprotonation of the N-H group, the resulting anionic ligand can coordinate through the nitrogen atom, which is a harder donor site compared to the oxygen atoms.

The choice of the metal precursor and reaction conditions would influence the resulting coordination mode and the geometry of the final complex. The 4-methylphenyl substituent can also play a role in the properties of the resulting metal complexes, influencing their solubility, steric bulk, and electronic properties.

The table below summarizes the potential coordination sites and modes for this compound.

Donor Atom(s)Coordination ModePotential Metal Ions
Carbonyl OxygenMonodentateLate transition metals (e.g., Pd, Pt), Lanthanides
Two Carbonyl OxygensBidentate (O,O'-chelate)Main group metals, Early transition metals
Deprotonated Imide NitrogenMonodentate (N-donor)Alkali metals, Alkaline earth metals, Transition metals
Carbonyl Oxygen and Deprotonated NitrogenBidentate (N,O-chelate)Various transition metals

Role as an Organocatalyst Component or Support

While direct applications of this compound as an organocatalyst are not well-documented, its structural features suggest potential roles in this area.

Hydrogen Bond Donor Catalysis: The imide N-H group can act as a hydrogen bond donor to activate electrophiles. In reactions involving carbonyl compounds, for example, hydrogen bonding to the carbonyl oxygen of the substrate can enhance its electrophilicity, facilitating nucleophilic attack. The acidity of the N-H proton can be tuned by modifying the electronic properties of the aromatic rings.

Brønsted Acid Catalysis: The imide proton is weakly acidic and could potentially be used in Brønsted acid catalysis for specific transformations. The pKa of the N-H bond would be a critical parameter determining its catalytic activity.

Catalyst Support: The robust, self-assembling nature of this compound could make it a suitable scaffold for the immobilization of catalytically active species. For instance, metal nanoparticles could be stabilized within a supramolecular network of the diphenimide, or catalytically active groups could be appended to the aromatic rings. The porous nature of some self-assembled structures could also be beneficial for catalytic applications by allowing access of substrates to the active sites.

Further research is needed to explore and realize the full potential of this compound and its derivatives in the development of new materials, catalysts, and coordination complexes.

Future Research Trajectories and Emerging Opportunities for N 4 Methylphenyl Diphenimide

Exploration of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of N-(4-Methylphenyl)diphenimide typically involves the reaction of diphenic anhydride (B1165640) with 4-methylaniline (p-toluidine). derpharmachemica.com While effective, future research must prioritize the development of more sustainable and efficient synthetic routes in line with green chemistry principles. acs.org

Table 1: Comparison of Synthetic Methodologies for this compound

ParameterConventional MethodProposed Sustainable Methodologies
Starting Materials Diphenic anhydride, p-toluidine (B81030)Diphenic acid (from renewable sources), p-toluidine
Solvent Dioxane, Ethanol derpharmachemica.comBio-based solvents (e.g., Cyrene™, 2-MeTHF), water
Catalyst None specified (thermal)Biocatalysts (e.g., lipases), solid acid catalysts
Reaction Conditions Reflux temperature derpharmachemica.comLower temperatures, microwave-assisted synthesis
By-products WaterMinimal, easily recyclable by-products
Green Chemistry Principle Less alignedAligned with principles of waste prevention, safer solvents, and energy efficiency acs.org

Advanced Integration of Computational Methods for Predictive Design

Computational chemistry offers powerful tools for accelerating the discovery and optimization of new chemical entities. For this compound, integrating advanced computational methods can guide the design of new derivatives with enhanced properties. Techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies are invaluable for predicting the biological activity of novel compounds. nih.govnih.gov

For instance, molecular docking simulations can be employed to predict how modifications to the this compound scaffold would affect its binding to specific biological targets, such as enzymes involved in lipid metabolism or cancer-related proteins. nih.govmdpi.com Density Functional Theory (DFT) can be used to analyze the electronic structure and reactivity of the molecule, providing insights that can inform the design of more stable or more reactive analogues. researchgate.net These predictive models can significantly reduce the number of compounds that need to be synthesized and tested experimentally, saving time and resources.

Table 2: Application of Computational Methods to this compound Research

Computational MethodObjectivePotential Outcome
Molecular Docking Predict binding affinity and mode to biological targets (e.g., HMG-CoA reductase, cancer targets). nih.govnih.govDesign of derivatives with improved therapeutic potency.
QSAR Establish relationships between chemical structure and biological activity.Predict the activity of unsynthesized analogues.
Density Functional Theory (DFT) Analyze electronic properties, reactivity, and spectral characteristics. researchgate.netGuide synthetic modifications for desired chemical properties.
Molecular Dynamics (MD) Simulation Simulate the dynamic behavior of the compound with its target protein over time.Understand the stability of the ligand-protein complex and key interactions.
ADMET Prediction In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity.Early-stage filtering of candidates with poor pharmacokinetic profiles.

Diversification of Functional Applications Beyond Current Scope

While the antihyperlipidemic activity of this compound is documented, the broader diphenic acid and imide chemical space suggests a wealth of untapped potential applications. derpharmachemica.comresearchgate.net Derivatives of diphenic acid have demonstrated a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. derpharmachemica.comresearchgate.net

Future research should systematically explore these other therapeutic avenues. For example, given that some diphenimides show anticancer activity, this compound and its novel derivatives could be screened against various cancer cell lines. derpharmachemica.com Furthermore, the structural similarity to compounds like N-(4-methylphenyl)diphenylamine, used as an antioxidant in industrial applications, suggests potential use in materials science as a stabilizer or antioxidant in polymers. cymitquimica.com The maleimide (B117702) moiety, present in the related N-(4-Methylphenyl)maleimide, is known for its utility in creating polymers and cross-linking agents, opening another door for materials science applications. cymitquimica.com

Table 3: Potential Applications for this compound Derivatives

Application AreaRationale Based on Related CompoundsResearch Direction
Oncology Diphenic acid derivatives show activity against leukemia and breast cancer cell lines. derpharmachemica.comScreen against a panel of human cancer cell lines.
Anti-inflammatory Diphenic acid derivatives can act as phospholipase A2 (PLA2) inhibitors. derpharmachemica.comresearchgate.netInvestigate inhibition of key inflammatory enzymes and pathways.
Antibacterial Some diphenic acid monohydroxamides show potent antibacterial activity. derpharmachemica.comTest against a range of pathogenic bacteria, including resistant strains.
Materials Science Related structures are used as antioxidants and in polymer synthesis. cymitquimica.comcymitquimica.comEvaluate as a polymer additive for thermal stability or as a monomer for novel polymers.

Development of High-Throughput Screening Approaches for Reactivity and Material Properties

To efficiently explore the diverse functional applications of this compound and its analogues, the development of high-throughput screening (HTS) assays is essential. genome.gov HTS allows for the rapid testing of large libraries of compounds for specific biological activities or physical properties. researchgate.net

For therapeutic applications, HTS assays could be designed to identify compounds that inhibit specific enzymes or disrupt protein-protein interactions. nih.gov For example, a fluorescence-based assay could be developed to screen for inhibitors of a key enzyme in cholesterol biosynthesis. In materials science, HTS methods could be adapted to rapidly assess properties like thermal stability, antioxidant capacity, or polymerization potential. This would involve creating arrays of polymer formulations containing different derivatives and subjecting them to various stress conditions.

Table 4: Framework for High-Throughput Screening of this compound Analogs

Screening GoalAssay TypeKey Parameters to MeasureExample
Enzyme Inhibition Fluorescence Resonance Energy Transfer (FRET)IC₅₀ (half-maximal inhibitory concentration)Screening for inhibition of a cancer-related kinase.
Antioxidant Activity Cellular antioxidant assay (e.g., DCFH-DA)Reduction in reactive oxygen species (ROS)Measuring protection of cells from oxidative stress.
Polymer Stability Thermogravimetric Analysis (TGA) in a plate-based formatOnset of degradation temperatureAssessing the stabilizing effect on a common polymer like PVC or polyethylene.
Antimicrobial Activity Broth microdilution assay mdpi.comMinimum Inhibitory Concentration (MIC)Screening against a panel of ESKAPE pathogens. mdpi.com

Investigation of Environmental Impact and Green Chemistry Principles in its Production and Use

A critical aspect of modern chemical research is understanding and mitigating the environmental impact of a compound throughout its lifecycle. For this compound, future research must include a thorough assessment of its environmental fate and the application of green chemistry principles to its synthesis and use. acs.org

The presence of aromatic rings and a nitrogen atom warrants an investigation into its biodegradability and potential for bioaccumulation. epa.govnih.gov The environmental impact of nitrogen-containing compounds can be significant, potentially contributing to issues like soil and water pollution. copernicus.orgmitsui.com Therefore, studies on its persistence in soil and aquatic environments are necessary.

Applying the 12 Principles of Green Chemistry would provide a framework for future development. This includes not only developing greener synthetic routes as discussed earlier but also designing derivatives that are effective yet degrade into benign substances after their functional lifetime.

Table 5: Application of Green Chemistry Principles to this compound

Green Chemistry PrincipleApplication to this compound Lifecycle
1. Prevention Optimize synthesis to minimize waste by-products.
2. Atom Economy Design syntheses that maximize the incorporation of all materials used into the final product.
3. Less Hazardous Chemical Syntheses Avoid toxic reagents and solvents in favor of safer alternatives. acs.org
4. Designing Safer Chemicals Design new analogues with reduced toxicity while maintaining efficacy.
6. Design for Energy Efficiency Utilize ambient temperature and pressure conditions, or energy-efficient methods like microwave synthesis.
10. Design for Degradation Conduct studies on biodegradability and design molecules that break down into innocuous products.
11. Real-time analysis for Pollution Prevention Implement in-process monitoring to control and minimize the formation of hazardous substances.

Q & A

Q. What are the recommended synthesis methods for N-(4-Methylphenyl)diphenimide, and how are reaction conditions optimized?

The compound is typically synthesized via condensation reactions. For example, succinic anhydride reacts with 4-methylaniline in toluene under reflux, followed by cyclization to form the imide ring. Optimization includes controlling stoichiometry (1:1 molar ratio of anhydride to amine), solvent choice (toluene for solubility), and reaction duration (2 hours for cyclization). Post-synthesis purification involves recrystallization from ethanol to remove unreacted precursors . Catalyst use (e.g., P₂O₅ for maleimide derivatives) may enhance reaction efficiency in related compounds .

Q. How is the crystal structure of this compound determined, and what structural features are critical?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The molecule exhibits a dihedral angle of 57.3° between the aromatic ring and the imide plane, influencing packing into row-like chains in the ac-plane. Hydrogen bonding and van der Waals interactions stabilize the lattice. SHELX software (e.g., SHELXL) refines structural parameters, with torsional angles (e.g., C–N–C=O) critical for validating molecular geometry .

Q. What spectroscopic techniques are used to characterize this compound, and how are data interpreted?

  • 1H NMR : Peaks for aromatic protons (δ 6.8–7.2 ppm) and methyl groups (δ 2.3–2.5 ppm) confirm substitution patterns.
  • IR : Stretching vibrations at ~1700 cm⁻¹ (imide C=O) and ~1350 cm⁻¹ (C–N) validate functional groups.
  • LC-MS : Molecular ion peaks ([M+H]+) confirm molecular weight. For derivatives, fragmentation patterns distinguish regioisomers .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) complement experimental data in predicting electronic properties?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict charge transfer behavior and optical properties. For N-substituted maleimides, theoretical dipole moments (~4.5 D) align with experimental values (±0.3 D), validating electron-withdrawing effects of the imide group. Discrepancies in polarizability may arise from solvent effects unaccounted for in simulations .

Q. What strategies resolve contradictions between experimental and theoretical data for this compound?

  • Systematic error analysis : Re-evaluate synthesis purity (e.g., via HPLC) to rule out byproducts.
  • Solvent corrections : Apply continuum solvation models (e.g., PCM) in DFT to match experimental conditions.
  • Conformational sampling : Explore multiple rotamers in simulations to identify dominant conformers .

Q. How is the bioactivity of this compound derivatives evaluated, and what mechanisms are hypothesized?

Enzyme inhibition assays (e.g., acetylcholinesterase or tyrosinase) use spectrophotometric methods. For example, derivatives with oxadiazole-thiol moieties show IC₅₀ values <10 µM, suggesting competitive inhibition. Docking studies (AutoDock Vina) identify binding interactions (e.g., hydrogen bonds with active-site residues) .

Q. What challenges arise in optimizing reaction yields for derivatives, and how are they addressed?

Low yields (<40%) may result from steric hindrance in bulky substituents. Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time and improves homogeneity.
  • Catalyst screening : Transition metals (e.g., Pd/C) enhance coupling efficiency.
  • Protecting groups : Temporarily block reactive sites to direct regioselectivity .

Q. How are data management best practices applied in studying this compound?

The FAIR principles (Findable, Accessible, Interoperable, Reusable) guide data curation. Tools include:

  • Electronic Lab Notebooks (ELNs) : Chemotion ELN archives synthetic protocols and spectral data.
  • Repositories : RADAR4Chem stores raw XRD datasets, while nmrXiv hosts NMR spectra .

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